molecular formula C4H7BrO B082722 2-Bromo-2-methylpropanal CAS No. 13206-46-7

2-Bromo-2-methylpropanal

Cat. No. B082722
CAS RN: 13206-46-7
M. Wt: 151 g/mol
InChI Key: KLTWFFAVGWWIKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research into the synthesis of related compounds highlights methods for producing derivatives of 2-bromo-2-methylpropanal. For example, the base-promoted reaction of 2-bromo-2-methylpropanamides with lactams yields spiro-oxazolidinones, which are hydrolyzed under acidic conditions to produce ω-aminoester amides. This process demonstrates the reactivity of 2-bromo-2-methylpropanal derivatives and their potential for generating complex organic molecules (Scrimin, Cavicchioni, D'angeli, Goldblum, & Maran, 1988).

Molecular Structure Analysis

The molecular structure and conformation of bromomethyldimethylchlorosilane and 2-bromo-1-chloro-2-methylpropane have been studied, revealing that these molecules exist as mixtures of gauche and anti forms. This research aids in understanding the molecular structure of similar brominated compounds, providing insights into the structural dynamics of 2-bromo-2-methylpropanal derivatives (Shen, 1984).

Chemical Reactions and Properties

The reactivity of 2-bromo-2-methylpropanal derivatives is showcased in various chemical reactions. For instance, reactions of 2-bromopropanamides with potassium enolates of β-dicarbonyl compounds yield both open and heterocyclic compounds through C-C or C-O alkylation reactions. These reactions demonstrate the versatility of 2-bromo-2-methylpropanal derivatives in synthetic chemistry (Marchetti, 2003).

Physical Properties Analysis

Studies on the physical properties of closely related compounds, such as 2-bromo-2-methylpropane, offer insights into their behavior. For example, the enthalpies of solution of 2-bromo-2-methylpropane and 2-bromo-2-methylbutane in mono- and dialcohols have been measured, providing data on solvation enthalpies and the effects of solvent structure on these compounds. This information is crucial for understanding the solubility and reactivity of 2-bromo-2-methylpropanal in various solvents (Albuquerque, Moita, Simões, & Gonçalves, 1998).

Chemical Properties Analysis

The chemical properties of 2-bromo-2-methylpropanal can be inferred from studies on similar compounds. For example, the bromination of hydrocarbons, including isobutane to yield 2-bromo-2-methylpropane, has been investigated, revealing details about the reaction mechanism and bond dissociation energies. Such studies provide valuable information on the reactivity and stability of brominated compounds, including 2-bromo-2-methylpropanal (Eckstein, Scheraga, & Artsdalen, 1954).

Scientific Research Applications

  • Rotational Isomerism Studies : Müller, Fruwert, and Geiseler (1981) investigated the rotational isomerism of 1-bromo-2-methylpropane and other halogenalkanes using infrared spectroscopy. They focused on the conformers with a gauche position of the methyl group and halogen atom, which are slightly preferred in the liquid phase (Müller, Fruwert, & Geiseler, 1981).

  • Enthalpies of Solution : Albuquerque et al. (1998) presented new calorimetrically measured values for the enthalpies of solution of 2-bromo-2-methylpropane in mono- and dialcohols. This study is crucial for understanding solvent structure and the size of the alkyl halide (Albuquerque, Moita, Simões, & Gonçalves, 1998).

  • Solvent Effects in Reactivity : Moreira et al. (2019) explored solvent effects on the reactivity of 2-bromo-2-methylpropane using Quantitative Structure-Property Relationships. This study provides insights into solute-solvent interactions in reaction processes (Moreira, Reis, Elvas-Leitão, Abraham, & Martins, 2019).

  • Catalytic Dehydrohalogenation : Lycourghiotis, Katsanos, and Hadzistelios (1975) studied the dehydrobromination of 1-bromo-2-methylpropane on alumina modified with alkali-metal chlorides. This research is significant for understanding catalytic activity and mechanisms in chemical reactions (Lycourghiotis, Katsanos, & Hadzistelios, 1975).

  • Kinetics of SN1 Reaction : Wang et al. (2013) measured the rate of SN1 hydrolysis reaction of 2-bromo-2-methylpropane in specific solvent conditions, contributing to our understanding of reaction kinetics under varying conditions (Wang, Chen, Shi, Xie, Cao, Liu, & Zhang, 2013).

  • Health Hazards in Workplace Exposure : Kim et al. (1996) described the hematopoietic and reproductive hazards of Korean electronic workers exposed to solvents containing 2-bromopropane, a related compound. This study highlights the potential health risks associated with exposure to certain halogenated alkanes (Kim, Jung, Hwang, Jung, Kim, Park, Kim, Park, Park, Choi, & Moon, 1996).

  • Radiosynthesis for PET Tracers : Rotteveel et al. (2017) explored the synthesis of radiolabeled synthons, including 1-iodo-2-[11 C]methylpropane, which is structurally similar to 2-bromo-2-methylpropane, for use in positron emission tomography (PET) tracers. This study is important for the development of new radiotracers in medical imaging (Rotteveel, Poot, Funke, Pekošak, Filp, Lammertsma, & Windhorst, 2017).

  • Deguanylation of Nucleosides : Sherchan and Lee (2009) investigated the deguanylation of nucleosides by halogenated alkanes, including 2-bromo-2-methylpropane, under physiological conditions. This research provides insights into the potential toxic effects of halogenated alkanes (Sherchan & Lee, 2009).

Safety And Hazards

2-Bromo-2-methylpropane is classified as a flammable liquid (Category 2, H225). It is highly flammable and produces vapor. Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed, and protective gloves, eye protection, and face protection should be worn .

Future Directions

2-Bromo-2-methylpropane is a versatile reactant in organic synthesis, facilitating the introduction of the tert-butyl group. It has potential applications in the synthesis of a variety of polymeric architectures of interest as drug delivery bioconjugates .

properties

IUPAC Name

2-bromo-2-methylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO/c1-4(2,5)3-6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTWFFAVGWWIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342068
Record name 2-Bromo-2-methylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2-methylpropanal

CAS RN

13206-46-7
Record name 2-Bromo-2-methylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-2-methylpropanal
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
R Neumann, F de la Vega, A Bar-On - The Journal of Organic …, 1995 - ACS Publications
… specifically 2-bromo-2methylpropanal as promoters for the highly selective synthesis of (2-… Additionally, we show that 2-bromo-2-methylpropanal promotes the free radical chain …
Number of citations: 10 pubs.acs.org
A Takeda, S Tsuboi, T Sakai - The Journal of Organic Chemistry, 1974 - ACS Publications
… For instance, from the reaction of 2-bromo-2-methylpropanal (la) with 2a under the condition b, a tautomeric mixture7 of 2,2dimethyl-3-ethoxycarbonyl-4-oxopentanal (3a) andethyl 2-…
Number of citations: 19 pubs.acs.org
A Takeda, S Tsuboi, Y Oota - The Journal of Organic Chemistry, 1973 - ACS Publications
… 2-Bromo-2-methylpropanal was prepared by brominating 2-methylpropanal in the presence of calcium carbonate in ether, bp 105-112 [lit.8 bp 48 (8 mm), lit.9bp 112-113], yield43%. …
Number of citations: 32 pubs.acs.org
N De Kimpe - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
… Physical Data: 2‐chloro‐2‐methylpropanal N‐isopropylimine (R = i‐Pr, R 1 = R 2 = Me, X = Cl): bp 47–49 C/24 mmHg; 2‐bromo‐2‐methylpropanal N‐isopropylimine (R = i‐Pr, R 1 = R …
Number of citations: 0 onlinelibrary.wiley.com
J Kato, T Mukaiyama - Chemistry Letters, 1983 - journal.csj.jp
Tin(II) enolate, formed in situ by the oxidative addition of metallic tin to 2-bromo-2-methylpropanal, reacts with aldehydes to give β-hydroxy aldehydes in fairly good yields. …
Number of citations: 14 www.journal.csj.jp
A Takeda, S Tsuboi, T Hongo - Bulletin of the Chemical Society of …, 1973 - journal.csj.jp
… The reaction of 2-bromo-2methylpropanal (2d) with methyl chloroacetate gave x-chloro-y,y-dimethyl-A"º-butenolide (7) as a major product. c-Bromo-n-alkanal gave a mixture of many …
Number of citations: 8 www.journal.csj.jp
CB Reese, HP Sanders - Journal of the Chemical Society, Perkin …, 1982 - pubs.rsc.org
… The crude 2-bromo-2-methylpropanal was allowed to react with benzeneselenol (ca. 5.5 mmol; prepared as above) and triethylamine (1.4 ml, 1.01 g, 10.0 mmol) according to the …
Number of citations: 3 pubs.rsc.org
R Liepins - 1960 - search.proquest.com
… (precipitate at 50 within 3 minutes), and alcoholic silver nitrate reaction (precipitate immediately upon warming), the material was indicated go be 3-hydroxy-2-bromo-2-methylpropanal …
Number of citations: 0 search.proquest.com
Y Huang - Monatshefte für Chemie/Chemical Monthly, 2000 - Springer
… In the experiments, 2-bromo-2-methylpropanal was reacted with KOH for 2 h to produce … KOH (18mmol) was added to a solution of 18mmol 2-Bromo-2-methylpropanal in THF (15 cm3) …
Number of citations: 6 link.springer.com
RH Reuss, A Hassner - The Journal of Organic Chemistry, 1974 - ACS Publications
… 2-Bromo-2-methylpropanal (Entry 6). From 2.6 g of silyl enol ether was … 2-bromo-2-methylpropanal, 13206-46-7; 2-chloro-3-phenylpropanal, 19261-37-1; 2-bromo-6-cyanohexanal, …
Number of citations: 161 pubs.acs.org

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